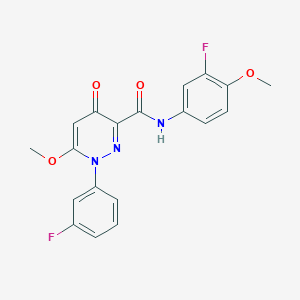

![molecular formula C22H22N4O3S B6585269 N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-10-9](/img/structure/B6585269.png)

N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that contains a 1,2,4-triazole nucleus . This nucleus is an emerging privileged scaffold in medicinal chemistry, known for its antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of a structure-based virtual screening made on the active site of the target protein . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The synthesis process often involves an oxidative ring closure of a hydrazine intermediate .Molecular Structure Analysis

The 1,2,4-triazole nucleus acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . The 1,2,4-triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .Chemical Reactions Analysis

The 1,2,4-triazole nucleus is known for its stability and resistance to cleavage . It interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .Physical And Chemical Properties Analysis

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide:

Antibacterial Agents

N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: has shown promising antibacterial properties. Research indicates that compounds within this class exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . This makes it a potential candidate for developing new antibacterial drugs, especially in the face of rising antibiotic resistance.

Anticancer Agents

This compound has been explored for its potential as an anticancer agent. Studies have shown that derivatives of the triazolo[4,3-a]pyridine scaffold can inhibit the growth of various cancer cell lines. For instance, some related compounds have demonstrated significant activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cell lines . This suggests that N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide could be further investigated for its anticancer properties.

Antimalarial Agents

The compound has also been studied for its antimalarial activity. Research involving similar triazolo[4,3-a]pyridine derivatives has shown good inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria . This highlights its potential in the development of new antimalarial drugs, which are crucial in combating malaria, especially in regions with high resistance to current treatments.

Anti-inflammatory Agents

There is evidence that triazolo[4,3-a]pyridine derivatives can act as anti-inflammatory agents. These compounds have been found to inhibit key enzymes and pathways involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This suggests that N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide could be explored for its potential in treating inflammatory diseases.

Antiviral Agents

The antiviral potential of this compound is another area of interest. Triazolo[4,3-a]pyridine derivatives have shown activity against various viruses, including influenza and herpes simplex virus . This makes N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide a candidate for further research in antiviral drug development.

Enzyme Inhibitors

This compound has been studied for its ability to inhibit specific enzymes. For example, triazolo[4,3-a]pyridine derivatives have been found to inhibit enzymes like JAK1, JAK2, and PHD-1, which are involved in various biological processes and diseases . This opens up possibilities for its use in treating conditions like cancer, cardiovascular diseases, and autoimmune disorders.

Neuroprotective Agents

Research has also explored the neuroprotective effects of triazolo[4,3-a]pyridine derivatives. These compounds have shown potential in protecting neurons from damage and may be useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This suggests that N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide could be investigated for its neuroprotective properties.

Cardiovascular Agents

Finally, this compound has potential applications in cardiovascular health. Triazolo[4,3-a]pyridine derivatives have been studied for their effects on cardiovascular diseases, including their ability to act as vasodilators and inhibitors of platelet aggregation . This indicates that N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide could be a valuable compound in developing treatments for cardiovascular conditions.

Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino [4,3-a]quinoxalines as potential anticancer and antimicrobial agents A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Antimalarial Agents [Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo 1,5-

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.

Mode of Action

It’s known that 1,2,4-triazolo[4,3-a]pyridines interact with their targets through hydrogen bonding, dipole interactions, and specific solubility . These interactions can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, cellular metabolism, and signal transduction .

Result of Action

Based on the potential targets and activities mentioned above, it can be inferred that the compound may have effects on immune response, cellular metabolism, and signal transduction .

Action Environment

The compound’s potential targets and activities suggest that it may have applications in treating conditions related to immune response, cellular metabolism, and signal transduction .

未来方向

The 1,2,4-triazole nucleus is an area of renewed interest among organic and medicinal chemists . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

属性

IUPAC Name |

N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-3-29-20-11-9-19(10-12-20)26(15-18-7-5-4-6-8-18)30(27,28)21-13-14-22-24-23-17(2)25(22)16-21/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKFOQFWNYXUNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{1-[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585192.png)

![4-chloro-N-{1-[1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585200.png)

![3-chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585202.png)

![2-[5-(3-chlorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6585215.png)

![N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B6585228.png)

![N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B6585232.png)

![1-(3,5-dimethylphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6585238.png)

![6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6585250.png)

![N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585262.png)

![N-[(4-ethenylphenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585267.png)

![N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585277.png)

![N-(4-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585278.png)

![N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6585282.png)